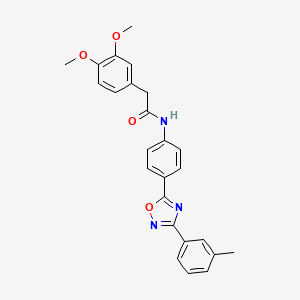
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized via nucleophilic substitution . This involves the reaction of a quinoline compound with a nucleophile, in this case, cyclohexylamine and isobutyramide.Mécanisme D'action
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has shown selectivity for cancer cells, as normal cells have a lower dependence on RNA polymerase I transcription.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have potential therapeutic effects in other diseases. It has been demonstrated to have anti-inflammatory effects in a mouse model of rheumatoid arthritis, as well as antiviral effects against hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide as a research tool is its selectivity for cancer cells, which allows for the study of RNA polymerase I transcription specifically in cancer cells. However, this compound has a relatively short half-life and can be difficult to work with in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of combination therapies with this compound and other anticancer agents, which may enhance its efficacy. Additionally, further studies are needed to understand the safety and efficacy of this compound in clinical trials, particularly in the treatment of solid tumors. Finally, this compound may have potential therapeutic applications in other diseases beyond cancer, such as viral infections and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with cyclohexyl isocyanide, followed by the addition of isobutyryl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied in preclinical models for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription in cancer cells, leading to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in a variety of solid tumor models, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h9-12,14,18H,4-8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBOSGBUIZLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
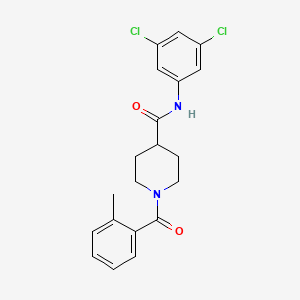
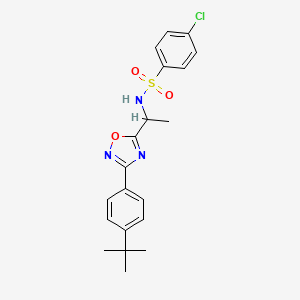

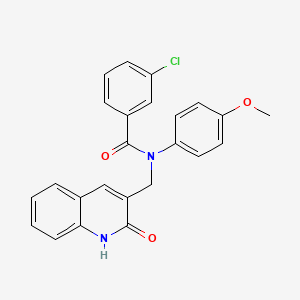
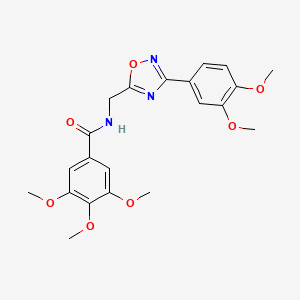
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
